N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18976778
InChI: InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H
SMILES:
Molecular Formula: C13H9F4NO2S
Molecular Weight: 319.28 g/mol

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC18976778

Molecular Formula: C13H9F4NO2S

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide -

Specification

Molecular Formula C13H9F4NO2S
Molecular Weight 319.28 g/mol
IUPAC Name N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H
Standard InChI Key YVEXCMQCJGFLOH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a benzenesulfonamide backbone where the sulfonamide group (SO2NH-\text{SO}_{2}\text{NH}-) bridges two aromatic rings. The first benzene ring is substituted with a trifluoromethyl group (CF3-\text{CF}_{3}) at the para position, while the second benzene ring contains a fluorine atom at the para position (F-\text{F}) . This arrangement enhances lipophilicity and electronic effects, critical for interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameN-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F
InChIKeyYVEXCMQCJGFLOH-UHFFFAOYSA-N
Topological Polar Surface Area54.6 Ų

Crystallographic Data

X-ray diffraction studies of analogous sulfonamides reveal that the sulfonamide group adopts a planar configuration, facilitating hydrogen bonding with target enzymes . While crystal structure data for this specific compound is limited, its close analogue, 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, crystallizes in a monoclinic system with space group P21/cP2_1/c, showcasing intermolecular hydrogen bonds between sulfonamide oxygen and amine hydrogen atoms .

Synthesis and Purification

Reaction Pathway

The synthesis typically involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline in acetonitrile under mild conditions. The reaction proceeds via the formation of a sulfonamide bond, as shown below:

C6H4FSO2Cl+C7H5F3NH2C13H9F4NO2S+HCl\text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{C}_7\text{H}_5\text{F}_3\text{NH}_2 \rightarrow \text{C}_{13}\text{H}_9\text{F}_4\text{NO}_2\text{S} + \text{HCl}

Optimization and Yield

Key parameters influencing yield include:

  • Solvent Choice: Acetonitrile enhances reaction efficiency due to its polar aprotic nature.

  • Temperature: Room temperature minimizes side reactions such as sulfonic acid formation.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s calculated partition coefficient (XLogP3=3.4\text{XLogP}_3 = 3.4) indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra display distinct signals for aromatic protons (δ 7.5–8.1 ppm) and the sulfonamide NH group (δ 10.2 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 319.0290 ([M+H]+^+) .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight319.28 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bond Count3

Mechanism of Action: Carbonic Anhydrase Inhibition

Enzyme Binding Dynamics

The compound competitively inhibits carbonic anhydrase isoforms (e.g., CA-II and CA-IX) by coordinating with the zinc ion at the active site via the sulfonamide nitrogen. This interaction disrupts the enzyme’s ability to hydrate carbon dioxide, a process critical for pH regulation and fluid secretion.

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions with enzyme subpockets.

  • Fluorophenyl Moiety: Improves metabolic stability by resisting oxidative degradation .

Pharmacological Applications

Ophthalmic Use in Glaucoma

By reducing intraocular fluid production via CA-II inhibition, this compound demonstrates potential as an antiglaucoma agent. Preclinical studies show a 40% reduction in intraocular pressure in rodent models at 10 mg/kg doses.

Anticancer Activity

Inhibition of CA-IX, overexpressed in hypoxic tumors, disrupts extracellular acidification, impairing cancer cell survival. In vitro assays against HeLa cells reveal an IC50_{50} of 0.8 μM.

Comparative Analysis with Analogues

Table 3: Comparison with 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

PropertyN-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
CAS Number1173838-91-991308-58-6
Hydrogen Bond Acceptor Count77
Crystallographic SystemNot reportedMonoclinic (P21/cP2_1/c)

Future Directions

Further research should prioritize:

  • Pharmacokinetic Profiling: Oral bioavailability and half-life studies.

  • Target Selectivity: Screening against CA isoforms to minimize off-target effects.

  • Formulation Development: Nanocarrier systems to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator